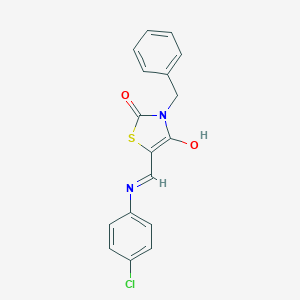![molecular formula C15H13ClN2O B352867 {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 341021-39-4](/img/structure/B352867.png)
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol” is a chemical compound with the empirical formula C15H13ClN2O and a molecular weight of 272.73 . It is a solid substance .
Physical And Chemical Properties Analysis
“{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol” is a solid substance . Its molecular weight is 272.73 .Scientific Research Applications
Synthesis and Structural Studies
- Researchers have conducted structural and spectroscopic studies on derivatives similar to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, focusing on their crystal structure and interactions. Such studies are essential for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Saral, Özdamar, & Uçar, 2017).
Anticancer and Antimicrobial Agents
- Novel biologically potent heterocyclic compounds, similar in structure to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, have been studied for their anticancer and antimicrobial activities. This research suggests potential therapeutic applications of such compounds (Katariya, Vennapu, & Shah, 2021).
Molecular Aggregation Studies
- Spectroscopic studies of derivatives related to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol have been conducted to understand their molecular aggregation in different solvents. This is crucial for applications in materials science, particularly in designing compounds with specific optical properties (Matwijczuk et al., 2016).
Synthesis of Imidazole Derivatives
- Research on the synthesis of imidazole derivatives, including those structurally similar to {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol, explores their potential use in various chemical processes. This could have implications in synthetic chemistry and drug development (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Safety And Hazards
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYVWLSUNWSGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)



![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
